

Commercial availability and suppliers of (5-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-Methylpyridin-2-yl)methanamine hydrochloride
Cat. No.:	B598856

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Technical Guide: (5-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(5-Methylpyridin-2-yl)methanamine hydrochloride**, a valuable building block in medicinal chemistry and drug discovery. The document covers its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications in therapeutic research.

Commercial Availability and Suppliers

(5-Methylpyridin-2-yl)methanamine hydrochloride (CAS No. 161647-06-9) is readily available from a variety of commercial chemical suppliers.^{[1][2][3]} Researchers can procure this compound from vendors specializing in building blocks for research and development. The corresponding free base, (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0), is also commercially available.^[4]

A summary of typical suppliers is provided in the table below. It is important to note that purity and available analytical data can vary between suppliers, and it is recommended to request a certificate of analysis for each batch.

Supplier Category	Examples
Global Chemical Suppliers	Sigma-Aldrich (provides the free base)
Specialized Building Block Providers	BLD Pharm[2], CymitQuimica[5], ChemUniverse[6], Apollo Scientific[1]

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of **(5-Methylpyridin-2-yl)methanamine hydrochloride** and its free base is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

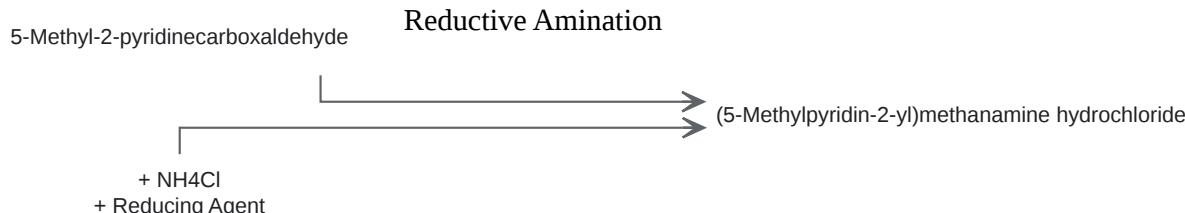
Property	(5-Methylpyridin-2-yl)methanamine hydrochloride	(5-Methylpyridin-2-yl)methanamine (Free Base)
CAS Number	161647-06-9[1][2]	45715-08-0[4]
Molecular Formula	C ₇ H ₁₁ ClN ₂ [5][7]	C ₇ H ₁₀ N ₂
Molecular Weight	158.63 g/mol [5][7]	122.17 g/mol
Appearance	Solid[5]	Solid
Purity (Typical)	≥95%[5]	Varies by supplier
InChI Key	HWQMYYRUFCHGQY-UHFFFAOYSA-N[5]	NXTVBKWLOZSCQE-UHFFFAOYSA-N
SMILES	Cl.NCC1=NC=CC=C1C	CC1=CC=C(CN)N=C1

Synthesis Experimental Protocol: Reductive Amination

The synthesis of **(5-Methylpyridin-2-yl)methanamine hydrochloride** is most commonly achieved through the reductive amination of 5-methyl-2-pyridinecarboxaldehyde. This widely

used method in medicinal chemistry involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the desired amine.[8][9][10]

Reaction Scheme:



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Caption: General scheme for the synthesis via reductive amination.

Detailed Methodology:

Materials:

- 5-Methyl-2-pyridinecarboxaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like 2-picoline borane[9]
- Methanol (MeOH)
- Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Imine Formation:
 - To a solution of 5-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).
 - Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add sodium cyanoborohydride (1.2 eq) portion-wise. The pH of the reaction should be maintained between 6 and 7.
 - Allow the reaction to warm to room temperature and stir overnight.
- Work-up:
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
 - Concentrate the mixture under reduced pressure to remove most of the methanol.
 - Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-Methylpyridin-2-yl)methanamine free base.
- Purification and Salt Formation:
 - The crude product can be purified by column chromatography on silica gel if necessary.
 - Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
 - Slowly add a solution of hydrochloric acid (1.1 eq) in the same or a compatible solvent.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain **(5-Methylpyridin-2-yl)methanamine hydrochloride**.

Applications in Drug Discovery

(5-Methylpyridin-2-yl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The picolinamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[\[11\]](#)

Potential Therapeutic Targets:

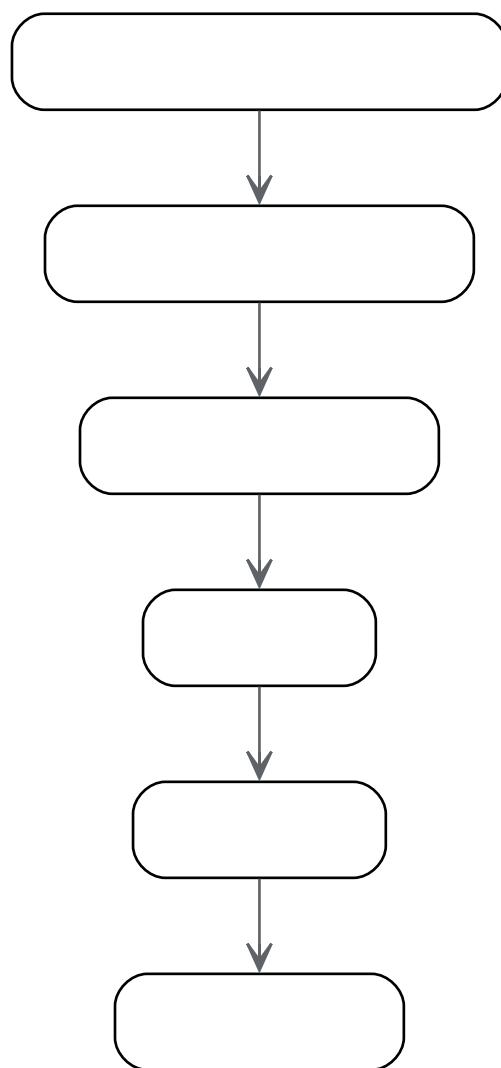
Derivatives of picolinamines and related pyridine structures have been investigated as modulators of various biological targets. While specific research on **(5-Methylpyridin-2-yl)methanamine hydrochloride** is limited in publicly available literature, its structural motifs suggest potential for targeting:

- Kinases: Picolinamide-based derivatives have been successfully developed as inhibitors of kinases such as VEGFR-2, which is implicated in tumor angiogenesis.[\[12\]](#)[\[13\]](#)
- G-Protein Coupled Receptors (GPCRs): The pyridine moiety is a common feature in ligands for various GPCRs, including serotonin receptors (e.g., 5-HT1A).[\[14\]](#)

- Enzymes: The chelating properties of the pyridine and amine groups may be exploited in the design of enzyme inhibitors.

Hypothetical Drug Discovery Workflow:

The following diagram illustrates a typical workflow for utilizing a building block like **(5-Methylpyridin-2-yl)methanamine hydrochloride** in a drug discovery program.



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Caption: A simplified workflow for drug discovery utilizing the title compound.

Safety Information

Based on the safety data for the free base, (5-Methylpyridin-2-yl)methanamine, the compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions should be taken when handling this compound and its hydrochloride salt. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of **(5-Methylpyridin-2-yl)methanamine hydrochloride** for researchers and drug development professionals. The information on its availability, properties, synthesis, and potential applications should facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

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- To cite this document: BenchChem. [Commercial availability and suppliers of (5-Methylpyridin-2-yl)methanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598856#commercial-availability-and-suppliers-of-5-methylpyridin-2-yl-methanamine-hydrochloride]

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